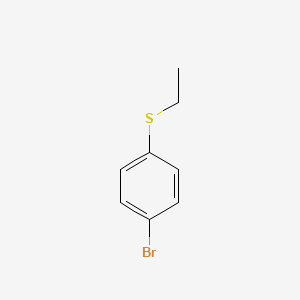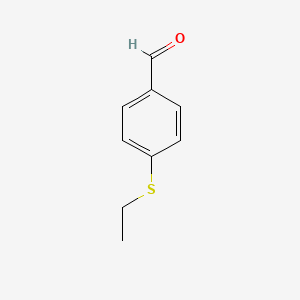
2-(1-金刚烷基)-5-甲基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound that features a unique structure combining an adamantane moiety with an indole ring The adamantane structure is known for its rigidity and stability, while the indole ring is a common motif in many biologically active molecules
科学研究应用
2-(1-Adamant
作用机制
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including membrane proteins and enzymes .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Pharmacokinetics
It’s known that adamantane derivatives can distribute extensively into extra vascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs .
Result of Action
Adamantane derivatives are known to be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
安全和危害
Safety data sheets for similar compounds, such as 2-(1-Adamantyl)-4-methylphenol , provide information on potential hazards, including skin and eye irritation, and respiratory irritation. It’s important to handle these chemicals with care, using personal protective equipment and working in a well-ventilated area .
未来方向
生化分析
Biochemical Properties
2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The adamantyl group in the compound enhances its binding affinity and stability, allowing it to form strong interactions with target biomolecules. For instance, it has been observed to interact with sigma-1 receptors, which are involved in neuroprotective functions . These interactions can modulate the activity of the receptors, leading to potential therapeutic applications.
Cellular Effects
The effects of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of proapoptotic proteins such as Bax, thereby inducing apoptosis in certain cell types . Additionally, the compound’s interaction with sigma-1 receptors can protect neurons from beta-amyloid-induced toxicity, highlighting its potential in neuroprotective therapies .
Molecular Mechanism
At the molecular level, 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The adamantyl group enhances the compound’s binding affinity to sigma-1 receptors, leading to the modulation of receptor activity . This interaction can result in the inhibition or activation of downstream signaling pathways, ultimately affecting gene expression and cellular functions. The compound’s ability to induce apoptosis is mediated through the upregulation of proapoptotic proteins and the downregulation of antiapoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects by modulating sigma-1 receptor activity . At higher doses, it may induce toxic or adverse effects, such as excessive apoptosis or disruption of cellular functions . Understanding the dosage thresholds and potential side effects is crucial for its therapeutic applications.
Metabolic Pathways
2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The adamantyl group enhances the compound’s stability, allowing it to undergo specific metabolic transformations . These metabolic pathways can influence the compound’s bioavailability and efficacy, making it essential to study its interactions with metabolic enzymes and the resulting metabolite levels.
Transport and Distribution
The transport and distribution of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The adamantyl group facilitates the compound’s transport across cellular membranes, allowing it to reach its target sites . Additionally, the compound’s distribution within tissues can affect its localization and accumulation, impacting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, it has been observed to localize to the mitochondria, where it interacts with proteins involved in apoptosis and cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the adamantane and indole precursors. One common method includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of Adamantane and Indole: The final step involves coupling the adamantane derivative with the indole ring. This can be achieved through a condensation reaction, where the adamantane derivative is reacted with an indole-3-carbaldehyde under basic or acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The aldehyde group in 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-(1-Adamantyl)-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-(1-Adamantyl)-5-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
属性
IUPAC Name |
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWXCQJKSCTMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

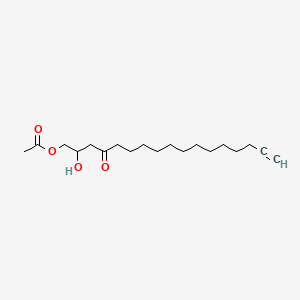

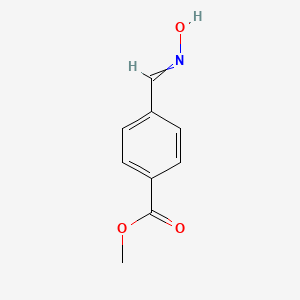
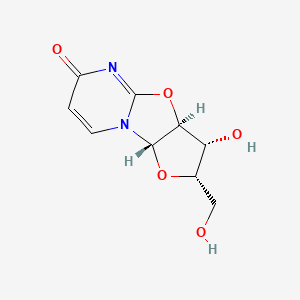

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)


